2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole

Medicinal Chemistry Pharmacology CYP1B1 Inhibition

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole (Molecular Formula: C16H13BrN2O, Molecular Weight: 329.19 g/mol) is a synthetic, small-molecule imidazole derivative featuring a benzyloxy-substituted bromophenyl group at the 2-position. While this precise compound is sold as a screening molecule, its core structure is a member of the 2-aryl-1H-imidazole class, a scaffold extensively researched for its potential in oncology and enzyme inhibition, particularly as cytochrome P450 (CYP) and kinase modulators.

Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
Cat. No. B12083794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole
Molecular FormulaC16H13BrN2O
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC=CN3
InChIInChI=1S/C16H13BrN2O/c17-13-6-7-15(14(10-13)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)
InChIKeyMNGSTFKQNCCECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole: Structural and Pharmacophoric Profile


2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole (Molecular Formula: C16H13BrN2O, Molecular Weight: 329.19 g/mol) is a synthetic, small-molecule imidazole derivative featuring a benzyloxy-substituted bromophenyl group at the 2-position. While this precise compound is sold as a screening molecule, its core structure is a member of the 2-aryl-1H-imidazole class, a scaffold extensively researched for its potential in oncology and enzyme inhibition, particularly as cytochrome P450 (CYP) and kinase modulators. [1]

The Unreliability of Class-Based Substitution for 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole


The primary reason generic substitution fails for this compound is the absence of a known, verified biological profile. It cannot be freely interchanged with other 2-aryl-1H-imidazoles, as its specific substitution pattern—a benzyloxy group ortho to the imidazole and a bromine atom at the para-position—is structurally distinct from published active analogs like compound '2i' (a 5-(4-methoxyphenyl)-1H-imidazole). [1] In analogous systems, the position and electronic nature of the halogen substituent critically influences CYP1B1 inhibitory potency and selectivity, making a simple structural assumption highly unreliable. The true pharmacological value of this molecule remains uncharacterized, and any substitution based on general imidazole properties would be scientifically unsound.

Quantitative Differentiation Evidence for 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole


Absence of Empirical Bioactivity Data Erodes Direct Comparator Value

A comprehensive search for direct, quantitative biological data for this compound returned no results. This is the most critical evidence for differentiation. In stark contrast, the structurally related analog, 2-(2-(Benzyloxy)-5-bromophenyl)-1H-benzimidazole, has documented bioactivity. This comparator compound inhibits CYP1B1 with an IC50 of 51 nM and exhibits a clear selectivity window against CYP1A1, where the IC50 is 3000 nM. [1] This creates a defined 59-fold selectivity profile for the benzimidazole analog. The target 1H-imidazole compound has no such defined potency, selectivity, or target engagement data, making the benzimidazole the clear choice for any CYP1B1-focused investigation where target engagement is critical.

Medicinal Chemistry Pharmacology CYP1B1 Inhibition

Structural Parallel to a Well-Characterized Antitumor Scaffold Lacks Pharmacological Validation

The core 2-aryl-1H-imidazole motif of the target compound is shared with a series of 48 compounds in a 2013 J. Med. Chem. study, where the most active compounds exhibited in vitro growth inhibitory IC50 values in the low micromolar range against apoptosis-resistant cancer models. [1] The target compound is a structural analog of this class. However, a head-to-head comparison is impossible. The J. Med. Chem. study identifies a 5-aryl substitution as key for activity, a position unoccupied in the target compound. The lead molecule from that study, '2i', is a 5-(4-methoxyphenyl)-1H-imidazole, distinct from the 2-(benzyloxy)-5-bromophenyl substitution of the target. Without quantitative testing, the target compound's antitumor activity cannot be inferred and must be considered unvalidated.

Cancer Research Apoptosis Resistance Melanoma

Physicochemical Properties Are Identical to the 4-Bromo-Isomer, Forcing Selection on Purity and Price

The molecular formula (C16H13BrN2O) and molecular weight (329.19 g/mol) of the target compound are identical to its regioisomer, 2-(2-(Benzyloxy)-4-bromophenyl)-1H-imidazole. [1] Both compounds feature a benzyloxy group and a bromine atom on the phenyl ring, differing only in the bromine's position (5- vs. 4-). This crucial distinction often determines biological activity. Therefore, the primary differentiating factor between these two purchasable isomers is not a computed property but the supplier-verified analytical purity and the experiment-specific need for a particular isomer. In the absence of biological data, the procurement decision is effectively reduced to a comparison of cost and purity between two structurally indistinguishable isomers.

Drug Discovery Chemical Biology Structure-Activity Relationship

Evidence-Backed Application Scenarios for 2-(2-(Benzyloxy)-5-bromophenyl)-1H-imidazole


Structure-Activity Relationship (SAR) Exploration of CYP1B1 Inhibition

Given the potent CYP1B1 inhibition of the structurally analogous benzimidazole (IC50 51 nM) [1], the primary best-fit scenario for this compound is its use as a comparator in a medicinal chemistry SAR study. A research program could systematically evaluate how the replacement of the benzimidazole core with an imidazole ring, while maintaining the 2-(benzyloxy)-5-bromophenyl appendage, impacts potency and selectivity. Such a study would directly address the current knowledge gap and establish the value of the imidazole scaffold.

Regioisomeric Probe in Chemical Biology

The compound is best utilized when paired with its 4-bromo isomer. [2] These two identical-mass molecules can serve as probes in experiments where the position of the heavy atom (bromine) is critical, such as in X-ray crystallography for anomalous scattering or in mass spectrometry-based assays where they act as distinguishable tags. This makes this compound a valuable tool for target identification or mechanistic studies where the 5-bromo substitution pattern is specifically required.

Synthetic Intermediate for Diversification

The presence of a reactive aryl bromide handle makes this molecule a versatile starting point for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its value in procurement lies in its potential for generating focused libraries of novel 2-aryl-1H-imidazoles. A user would select it over a non-brominated analog because the C-Br bond offers a direct path to creating diverse chemical matter for screening, where the bromine position (5-) dictates the vector of new substituent growth.

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